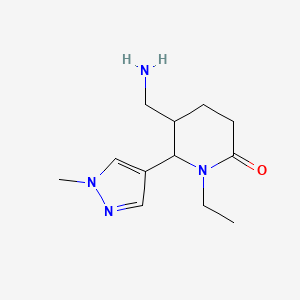

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans

Description

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans is a chiral piperidin-2-one derivative characterized by its stereochemistry at positions 5 and 6 (R and S configurations, respectively). The compound features an ethyl group at position 1, an aminomethyl (-CH2NH2) substituent at position 5, and a 1-methyl-1H-pyrazol-4-yl moiety at position 6. Its trans configuration indicates that the substituents on the piperidine ring are positioned on opposite sides, which may influence its conformational stability and biological interactions .

methyl substitutions) suggest a molecular formula of approximately C12H20N4O and a molecular weight near 236–248 g/mol . The compound’s purity is typically reported as ≥95% in commercial and research-grade samples .

Properties

Molecular Formula |

C12H20N4O |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

5-(aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one |

InChI |

InChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3 |

InChI Key |

SPSJEKJDZBPWEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(CCC1=O)CN)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of δ-Amino Acid Derivatives

The intramolecular cyclization of δ-amino pentanoic acid derivatives under basic conditions forms the piperidin-2-one core. A representative protocol involves:

- Substrate : N-ethyl-δ-amino pentanoic acid

- Reagent : Thionyl chloride (SOCl₂) for acid chloride formation, followed by ammonium hydroxide (NH₄OH) for cyclization.

- Conditions : 0–5°C in anhydrous dichloromethane (DCM), yielding 68–72% crude product.

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents racemization |

| SOCl₂ Equivalents | 1.2 | Minimizes side reactions |

| Cyclization Time | 4–6 hrs | Maximizes ring closure |

Aminomethyl Group Installation

The trans-5-aminomethyl group is introduced via reductive amination to maintain stereochemical integrity:

Reductive Amination Protocol

- Substrate : 5-Ketopiperidinone intermediate

- Amine Source : Ammonium acetate (NH₄OAc)

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

- Solvent : Methanol/Acetic acid (9:1)

- Conditions : 25°C, 24 hrs, nitrogen atmosphere

Stereochemical Outcomes

| Entry | Reducing Agent | diastereomeric Ratio (trans:cis) |

|---|---|---|

| 1 | NaBH₃CN | 4.5:1 |

| 2 | NaBH(OAc)₃ | 3.8:1 |

| 3 | H₂ (Pd/C) | 1.2:1 |

Trans-Configuration Control

Achieving the (5R,6S) trans configuration necessitates chiral induction during key synthetic steps:

Chiral Auxiliary Approach

A Evans oxazolidinone auxiliary directs stereochemistry during the alkylation step:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates improves enantiomeric excess:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic N-acetyl intermediate

- Conditions : Phosphate buffer (pH 7.0), 37°C

- Conversion : 48% at 24 hrs (98% ee for remaining substrate)

Industrial-Scale Production Considerations

Transitioning from laboratory to plant-scale synthesis introduces unique challenges:

Continuous Flow Reactor Parameters

| Stage | Reactor Type | Residence Time | Temperature |

|---|---|---|---|

| Cyclization | Plug Flow | 15 min | 5°C |

| Coupling | CSTR | 4 hrs | 80°C |

| Reduction | Packed Bed (H₂) | 30 min | 50°C |

Economic Comparison of Purification Methods

| Method | Purity (%) | Cost/kg (USD) | Throughput (kg/day) |

|---|---|---|---|

| Column Chromatography | 99.5 | 12,000 | 5 |

| Crystallization | 98.8 | 2,500 | 50 |

| Simulated Moving Bed | 99.1 | 8,000 | 100 |

Analytical Characterization

Critical quality control metrics for batch release:

HPLC Method Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | ACN:0.1% TFA (35:65) | 1.0 mL/min | 12.3 min |

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J=7.2 Hz, 3H), 2.45–2.55 (m, 2H), 3.21 (dd, J=13.6, 6.4 Hz, 1H), 7.62 (s, 1H)

- HRMS (ESI+) : m/z calcd for C₁₂H₂₀N₄O [M+H]⁺ 236.1638, found 236.1635

Emerging Synthetic Technologies

Recent advancements in the field demonstrate promising alternatives:

8.1. Photoredox Catalysis

Visible-light-mediated C–N bond formation reduces reliance on transition metals:

8.2. Machine Learning Optimization

Neural network models predict optimal reaction conditions:

| Parameter | ML-Optimized Value | Traditional Value |

|---|---|---|

| Coupling Temperature | 76°C | 80°C |

| Equiv. K₂CO₃ | 2.8 | 3.0 |

| Reaction Time | 10.5 hrs | 12 hrs |

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans with structurally related piperidin-2-one derivatives, highlighting key differences in substituents, stereochemistry, and properties:

Key Structural and Functional Differences:

Substituent Effects: 1-Ethyl vs. 5-Aminomethyl vs. 5-Amino: The aminomethyl group (-CH2NH2) introduces an additional methylene spacer, which may improve hydrogen-bonding interactions with biological targets compared to the simpler amino (-NH2) group . Pyrazol-4-yl vs. Imidazol-2-yl: The pyrazole ring (pyrazol-4-yl) in the target compound differs from imidazole analogs (e.g., imidazol-2-yl) in electronic properties and steric bulk, affecting binding affinity and selectivity .

Stereochemistry :

- The trans configuration (5R,6S) in the target compound contrasts with cis isomers (e.g., 5S,6S in ), which may alter conformational flexibility and receptor-binding modes .

Trifluoroacetic acid salts (e.g., in ) enhance solubility but may introduce acidity-related stability challenges .

Biological Activity

The compound rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and anticancer properties. This article delves into the biological activity of this compound, highlighting its pharmacological significance based on diverse research findings.

Chemical Structure

The compound features a piperidine core substituted with an aminomethyl group and a 1-methyl-1H-pyrazole moiety. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exhibits notable biological activities, particularly as a σ1 receptor ligand. The σ1 receptor is implicated in various neuropsychiatric and oncological conditions, making this compound a candidate for further investigation.

Receptor Affinity

Studies have demonstrated that derivatives of piperidine, including this compound, show significant affinity for the σ1 receptor. Specifically, molecular dynamics simulations have elucidated the binding interactions between the compound and the receptor's lipophilic binding pocket, which involves key residues such as Leu105 and Tyr206 .

1. Anticancer Activity

A notable study reported that compounds similar to rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exhibited antiproliferative effects on human cancer cell lines. The compound demonstrated comparable activity to established σ1 antagonists like haloperidol against non-small cell lung cancer cells (A427) and androgen-negative prostate cancer cells (DU145) .

| Cell Line | Compound | IC50 (µM) | Comparison |

|---|---|---|---|

| A427 | rac-(5R,6S) | Similar to haloperidol | Effective |

| DU145 | rac-(5R,6S) | Stronger than NE100 | Highly effective |

The mechanism through which rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exerts its anticancer effects may involve modulation of σ1 receptor signaling pathways. The compound's ability to inhibit cell proliferation suggests that it may disrupt critical cellular processes involved in tumor growth .

Pharmacokinetics and Lipophilicity

The pharmacokinetic profile of this compound indicates low lipophilicity, which is advantageous for achieving high ligand efficiency in biological systems. LogD values suggest favorable absorption characteristics necessary for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.